molecular formula C12H20Br2N4O3 B555273 H-Lys-pna 2hbr CAS No. 40492-96-4

H-Lys-pna 2hbr

Cat. No. B555273
CAS RN: 40492-96-4
M. Wt: 428.12 g/mol
InChI Key: OGBCOCPRBXZLNA-IDMXKUIJSA-N
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Scientific Research Applications

Biostability in Human Serum and Cellular Extracts

H-Lys-pna 2hbr, as a type of Peptide Nucleic Acid (PNA), demonstrates significant biostability. In studies, it showed resistance to degradation in human blood serum, E. coli and M. luteus extracts, as well as in nuclear and cytoplasmic extracts from mouse Ehrlich ascites tumor cells. This stability suggests its potential use as a drug due to its ability to resist enzymatic degradation in biological environments (Demidov et al., 1994).

Interaction with Proteins

H-Lys-pna 2hbr's interaction with proteins is a vital area of research. Studies have demonstrated its capacity to bind with various proteins. The interaction order for modified PNAs such as (Lys)2-PNA with proteins like thrombin, single-strand DNA-binding protein, and human serum albumin was identified. Such interactions are crucial for understanding the biological role and potential therapeutic applications of H-Lys-pna 2hbr (Wang et al., 2018).

DNA and RNA Recognition

H-Lys-pna 2hbr plays a significant role in DNA and RNA recognition. It can form stable complexes with DNA and RNA, with a preference for certain conformations based on its chirality. This property allows for specific, high-affinity recognition, making it valuable in applications such as gene cloning, mutation detection, and homologous recombination studies (Karkare & Bhatnagar, 2006).

Structural Features and Chirality

The introduction of stereogenic centers, such as D-Lys-based units in H-Lys-pna 2hbr, affects its binding affinity and selectivity for nucleic acids. The crystal structure analysis of chiral PNAs, including H-Lys-pna 2hbr, provides insights into its conformational preferences, which are crucial for its function in molecular recognition (Menchise et al., 2003).

Potential in RNA Duplex Formation

Research on H-Lys-pna 2hbr includes its potential in forming stable duplexes with RNA. It has been shown to form highly stable RNA duplexes, which is significant for understanding its interaction with RNA and its potential applications in RNA-based therapies (Govindaraju, Kumar, & Ganesh, 2005).

Hybridization with Complementary DNA Sequences

Studies have shown that H-Lys-pna 2hbr is capable of recognizing complementary DNA sequences in both parallel and anti-parallel modes, indicating its versatility in nucleic acid interactions. This property is vital for its potential applications in genetic analysis and diagnostics (Egholm et al., 1993).

Applications in Biosensor Development

PNAs, including H-Lys-pna 2hbr, have applications in biosensor development. Their ability to bind to natural nucleic acids with high affinity and specificity makes them suitable for use in DNA genotyping and other biotechnological applications (Briones & Moreno, 2012).

Future Directions

H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase1. Further research is needed to explore these potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.


properties

IUPAC Name

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCOCPRBXZLNA-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Stressler, T Eisele, M Schlayer, S Lutz-Wahl… - PLoS …, 2013 - journals.plos.org
The proline-specific X-prolyl dipeptidyl aminopeptidase (PepX; EC 3.4.14.11) and the general aminopeptidase N (PepN; EC 3.4.11.2) from Lactobacillus helveticus ATCC 12046 were …
Number of citations: 61 journals.plos.org
EC Ale, RA Ibáñez, DJ Wilbanks, GH Peralta… - International Dairy …, 2023 - Elsevier
Limosilactobacillus fermentum Lf2 (Lf2) and Bifidobacterium animalis INL1 (INL1) are two autochthonous probiotic strains that produce exopolysaccharides (EPS), and some of these …
Number of citations: 7 www.sciencedirect.com
D Pan, Y Guo - International Dairy Journal, 2010 - Elsevier
The effect of fermentation conditions on the production of angiotensin-I converting enzyme (ACE) inhibitory peptide in sour milk fermented by Lactobacillus helveticus LB10 was …
Number of citations: 97 www.sciencedirect.com
GH Peralta, V Beret, M Bürgi, EC Ale, LJ Martínez… - International Dairy …, 2023 - Elsevier
Freeze-drying is the main process used to preserve lactic bacterial cultures at an industrial level; however, their viability and metabolic activity can be affected not only by the process …
Number of citations: 0 www.sciencedirect.com
IL Alvarez Contreras - 2011 - 193.122.196.39
La aminopeptidasa tcAPE fue parcialmente purificada de semillas germinadas de cacao (Theobroma cacao L.) de diez días de germinación, en cuatro pasos de purificación 1) …
Number of citations: 3 193.122.196.39
A Santiago, F de Jesús - 2011 - colposdigital.colpos.mx
La carboxipeptidasa tcCP de semillas de Theobroma cacao L., fue purificada 11.5 veces con un redimiendo de 45.5% con tres pasos de purificación que incluyen: homogenización y …
Number of citations: 3 colposdigital.colpos.mx

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